2-(3,4-Dimethoxyphenyl)-3-((4-nitrophenyl)amino)inden-1-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-((4-nitrophenyl)amino)inden-1-one is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-((4-nitrophenyl)amino)inden-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the 4-nitrophenylamino group. The final step involves the formation of the inden-1-one structure through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-((4-nitrophenyl)amino)inden-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction of the nitro group will produce an amino derivative.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-((4-nitrophenyl)amino)inden-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-nitrophenyl)amino)inden-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-3-((4-aminophenyl)amino)inden-1-one: Similar structure but with an amino group instead of a nitro group.
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-((4-nitrophenyl)amino)inden-1-one is unique due to the presence of both the 3,4-dimethoxyphenyl and 4-nitrophenylamino groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-nitroanilino)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-29-19-12-7-14(13-20(19)30-2)21-22(17-5-3-4-6-18(17)23(21)26)24-15-8-10-16(11-9-15)25(27)28/h3-13,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWSIZFXFAXPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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